1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-25-14-10-8-13(9-11-14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-11H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYBSYBCKDBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the 1,2,4-triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Molecular Formula: C21H21N3O4
Molecular Weight: 379.41 g/mol
IUPAC Name: this compound
SMILES Notation: CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. A study published in MDPI demonstrated that various 1,2,4-triazole compounds exhibited significant antibacterial activities against a range of pathogens including Staphylococcus aureus and Escherichia coli . The incorporation of oxadiazole rings into triazole structures has been shown to enhance their antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A (similar structure) | 0.125 | S. aureus, E. coli |
| Compound B (triazole derivative) | 0.250 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
| 1-(4-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol...) | TBD | TBD |
Anticancer Activity
The triazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing both triazole and oxadiazole rings can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . For instance, a related triazole compound demonstrated cytotoxic effects against breast and lung cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by its structural features. The presence of the ethoxy group on the phenyl ring is believed to enhance lipophilicity and improve membrane permeability, which is crucial for biological activity . Moreover, substituents on the oxadiazole ring can modulate the interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various triazole derivatives including our compound of interest, it was found that modifications in the side chains significantly impacted activity. The compound exhibited moderate activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of similar triazole derivatives revealed that these compounds could inhibit tumor growth in xenograft models. The study concluded that further optimization of the chemical structure could lead to more potent anticancer agents.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This structural difference may also alter electronic interactions with biological targets .
- 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 899999-38-3): The 2,3-dimethylphenyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
- 1-(3,5-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0525): Symmetric 3,5-dimethyl substitution on the phenyl ring provides steric bulk, which might hinder receptor binding compared to monosubstituted analogs. However, the ethoxyphenyl-oxadiazole group retains bioactivity relevance .
Functional Group Modifications
- The 4-chlorophenyl-oxadiazole introduces an electron-withdrawing group, which may affect redox stability .
- 1-(5-Chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine :
The chloro and methyl substituents create a mixed electronic profile, balancing lipophilicity and polarity. This compound’s bioactivity profile remains unexplored in the provided evidence .
Physicochemical Properties
Q & A
Basic Synthesis
Q: What are the established synthetic routes for 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and what reaction conditions are critical for high yield? A: The synthesis typically involves multi-step strategies:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave irradiation (reducing reaction time to 15–30 minutes at 120°C) .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 4-ethoxyphenyl azide and a propargylamine precursor. Optimal conditions include 10 mol% CuSO₄·5H₂O and sodium ascorbate in a 1:1 DMSO/H₂O mixture at 60°C .
- Critical Conditions: Microwave-assisted synthesis improves oxadiazole formation efficiency, while inert atmospheres (N₂/Ar) prevent oxidation during triazole assembly.
Advanced Synthesis
Q: How can regioselectivity be controlled during the simultaneous formation of the 1,2,3-triazole and 1,2,4-oxadiazole rings? A: Regioselectivity is achieved through:
- Protection/Deprotection Strategies: Boc-protection of the amine group (e.g., on the triazole precursor) ensures selective oxadiazole cyclization without side reactions .
- Microwave-Assisted Synthesis: Precise temperature control minimizes thermal decomposition of intermediates, favoring the desired regioisomer .
- Catalytic Tuning: Substituent effects on the azide and alkyne precursors (e.g., electron-donating ethoxy groups) direct CuAAC regioselectivity toward the 1,4-triazole product .
Structural Characterization
Q: What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure? A: Key techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: The ethoxyphenyl group shows characteristic signals at δ 1.35 ppm (triplet, -OCH₂CH₃) and δ 4.05 ppm (quartet, -OCH₂-) . The oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .
- X-ray Crystallography: SHELXL software refines crystal structures, resolving tautomeric forms (e.g., triazole vs. oxadiazole tautomers) and confirming bond lengths (e.g., N–N bonds in oxadiazole: 1.32–1.35 Å) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error .
Biological Activity Profiling
Q: Which in vitro assays are recommended for evaluating the compound’s antimicrobial and anticancer potential? A: Methodological approaches include:
- Antimicrobial Assays:
- MIC Determination: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Anticancer Screening:
- Mechanistic Studies: Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays (DCFH-DA probe) .
Structure-Activity Relationship (SAR)
Q: How does the ethoxyphenyl substituent influence the compound’s lipophilicity and target binding? A:
-
Lipophilicity: The ethoxy group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability (measured via octanol/water partition) .
-
Target Binding: Molecular docking (AutoDock Vina) reveals hydrogen bonding between the ethoxy oxygen and Thr315 in Staphylococcus FabI enzyme (ΔG = −8.2 kcal/mol) .
-
Comparative Data:
Substituent logP IC₅₀ (µM, MCF-7) -OCH₂CH₃ 2.8 12.4 -H 2.3 28.7 -F 2.5 18.9
Computational Modeling
Q: What computational strategies predict the compound’s reactivity and stability under physiological conditions? A:
- DFT Calculations: Gaussian 09 optimizes geometry at the B3LYP/6-31G* level, revealing HOMO-LUMO gaps (~4.5 eV) correlating with oxidative stability .
- Molecular Dynamics (MD): GROMACS simulations (CHARMM36 force field) predict aqueous solubility (∼15 mg/mL) and aggregation propensity in PBS .
- ADMET Prediction: SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.65) and blood-brain barrier penetration (BBB+ score = 0.72) .
Stability and Degradation
Q: What are the compound’s stability profiles under varying pH and temperature conditions? A:
-
Thermal Stability: DSC analysis (10°C/min) shows decomposition onset at 210°C, with a sharp exothermic peak (ΔH = −320 J/g) .
-
pH Stability:
pH Half-life (25°C) Major Degradants 1.2 2.3 h Oxadiazole hydrolysis 7.4 48 h None detected 9.0 12 h Triazole ring cleavage -
Storage: −20°C under argon with desiccant (≤5% degradation over 6 months) .
Crystallization Challenges
Q: What challenges arise in crystallizing this compound, and how are they resolved? A:
- Tautomerism: The 1,2,3-triazole and oxadiazole rings exhibit tautomeric interconversion, complicating crystal packing. Slow evaporation from DMSO/EtOH (1:5) at 4°C stabilizes the dominant tautomer .
- Solvent Selection: High-boiling solvents (e.g., DMF) induce amorphous precipitates. Low-polarity solvents (toluene/hexane) yield needle-like crystals suitable for SC-XRD .
- Data Collection: SHELXL refinement resolves disorder in the ethoxyphenyl group (occupancy = 0.75/0.25) with R₁ = 0.031 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
